REACTION_CXSMILES
|
[CH2:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.O.[C]=O.[CH3:16]N1CCCC1>[OH-].[Rh+3].[OH-].[OH-]>[CH2:16]([N:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:5.6.7.8,^3:13|
|
Name
|
|
Quantity
|
0.25 mol
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
Fe(CO)5
|
Quantity
|
0.025 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCC1
|
Name
|
|
Quantity
|
0.005 mol
|
Type
|
catalyst
|
Smiles
|
[OH-].[Rh+3].[OH-].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 170° for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
On completion of the reaction period
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
to remove the unreacted secondary amine, its N-formyl derivative (
|
Type
|
CUSTOM
|
Details
|
formed in a side reaction), and the solvent
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted once with pentane
|
Type
|
EXTRACTION
|
Details
|
The organic phase and the pentane extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
fractionally distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1CCCCC1)N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |